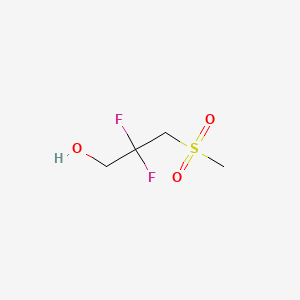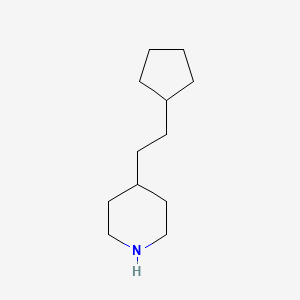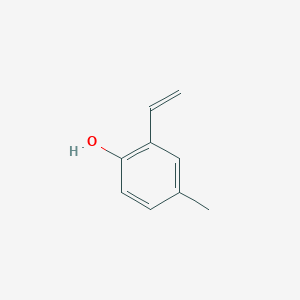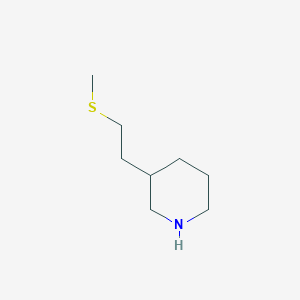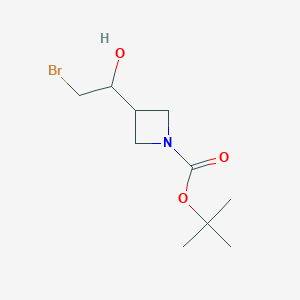
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H18BrNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate brominating agents. One common method involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of azetidine derivatives with different functional groups.
Oxidation: Formation of tert-butyl 3-(2-bromo-1-oxoethyl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains a trifluoromethyl group instead of a bromine atom.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Contains a methylsulfonyl group instead of a bromine atom.
Uniqueness
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in the synthesis of brominated organic compounds and a useful tool in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
WCWQZBFVNAULBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



